

Application Note: Quantification of Prothoate in Produce using Liquid Chromatography-Tandem Mass Spectrometry

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Compound of Interest

Compound Name: Prothoate

Cat. No.: B1679738

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Abstract

This application note presents a detailed protocol for the quantification of the organophosphate insecticide **prothoate** in various produce matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described method is highly sensitive and selective, making it suitable for routine monitoring of **prothoate** residues in fruits and vegetables to ensure food safety and compliance with regulatory limits. All critical parameters, including sample preparation, chromatographic conditions, and mass spectrometric settings, are outlined to facilitate method implementation in analytical laboratories.

Introduction

Prothoate is an organophosphate insecticide and acaricide used to control a range of pests on various crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for **prothoate** in food commodities. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of **prothoate** residues in produce. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for pesticide residue analysis due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds in complex matrices. This application note

provides a comprehensive protocol for the quantification of **prothoate** in produce, from sample preparation to data analysis.

Chemical Structure of **Prothoate**:

- Chemical Formula: $C_9H_{20}NO_3PS_2$
- Molecular Weight: 285.36 g/mol
- CAS Number: 2275-18-5

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.^{[1][2]}

Materials:

- Homogenized fruit or vegetable sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Magnesium sulfate ($MgSO_4$), anhydrous
- Sodium chloride (NaCl)
- Sodium citrate dibasic sesquihydrate
- Sodium citrate tribasic dihydrate
- Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and anhydrous $MgSO_4$
- 50 mL polypropylene centrifuge tubes

- 15 mL polypropylene centrifuge tubes

Procedure:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salts (4 g MgSO_4 , 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
- Immediately cap and shake the tube vigorously for 1 minute.
- Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.
- Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and anhydrous MgSO_4 .
- Shake the d-SPE tube for 30 seconds.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Filter the supernatant through a $0.22 \mu\text{m}$ syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., $100 \times 2.1 \text{ mm}$, $1.8 \mu\text{m}$)[3]
- Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid
- Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid

- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40 $^{\circ}$ C
- Gradient:
 - 0-1 min: 10% B
 - 1-8 min: Linear gradient to 90% B
 - 8-10 min: Hold at 90% B
 - 10.1-12 min: Return to 10% B and equilibrate

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions for **Prothoate**:
 - Precursor Ion (Q1): 286.1 m/z
 - Product Ion 1 (Quantifier): 161.1 m/z
 - Product Ion 2 (Qualifier): 133.1 m/z
 - Note: Collision energies should be optimized for the specific instrument being used.

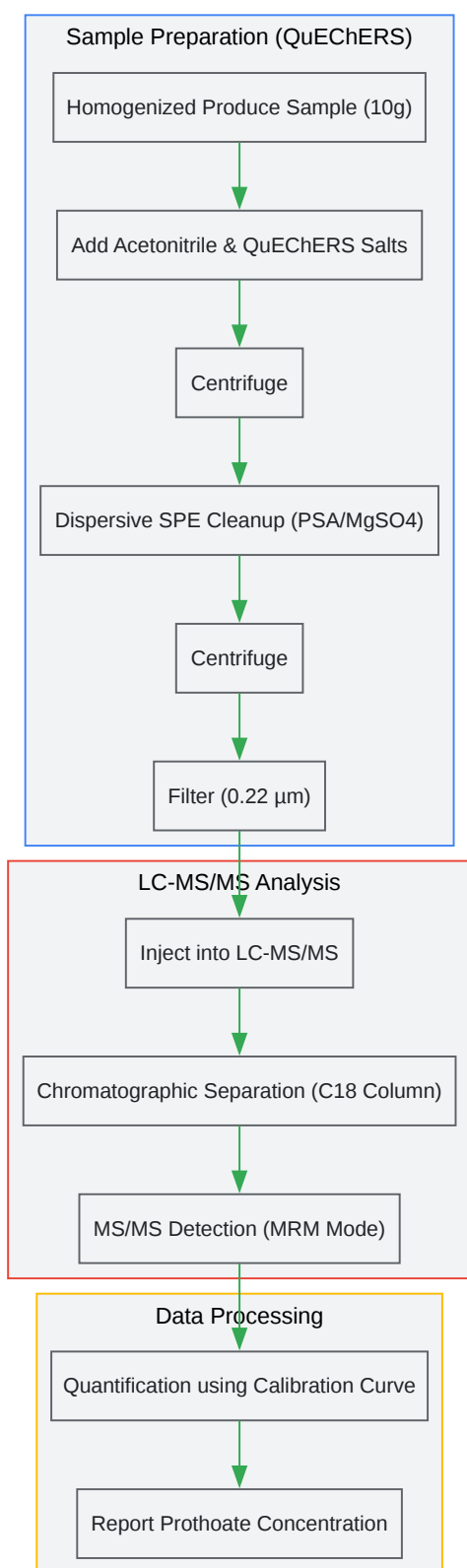
Data Presentation

The following table summarizes the expected performance characteristics of the method for **prothoate** quantification in a representative produce matrix (e.g., tomato). Laboratories should perform their own validation studies to confirm these parameters.

Parameter	Specification
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	0.003 mg/kg
Limit of Quantification (LOQ)	0.01 mg/kg
Recovery (%)	
Spiking Level 1 (0.01 mg/kg)	85 - 110%
Spiking Level 2 (0.1 mg/kg)	90 - 105%
Precision (RSD, %)	
Repeatability (Intra-day)	< 15%
Reproducibility (Inter-day)	< 20%

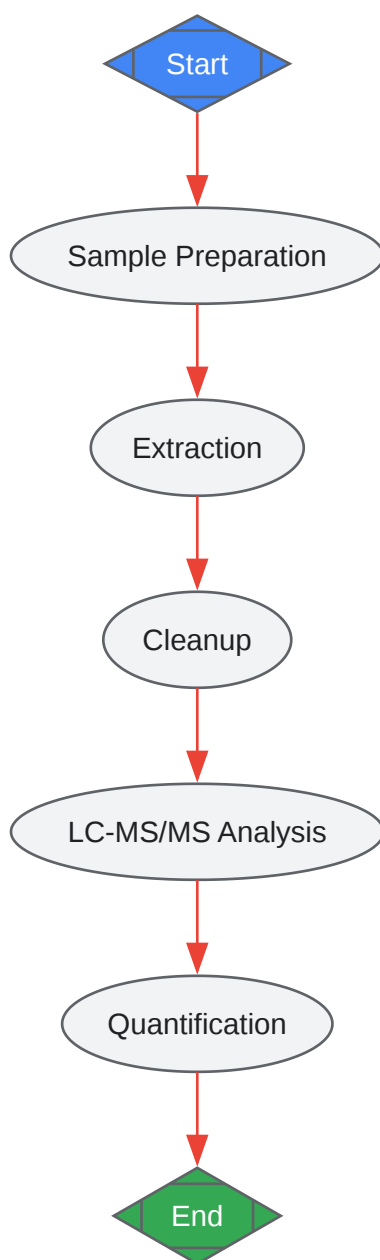
Validation data should be generated for each matrix type to account for matrix effects.^[4]

Mandatory Visualization



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Caption: Experimental workflow for **prothoate** quantification in produce.



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Caption: Key steps in the analytical method for **prothoate** quantification.

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References

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